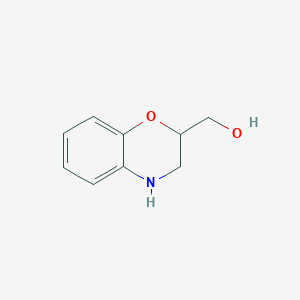

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Description

BenchChem offers high-quality 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDDVYQKGVCTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383723 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82756-74-9 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is limited in publicly available literature. This guide provides a comprehensive overview based on data for the core 3,4-dihydro-2H-1,4-benzoxazine scaffold, structurally related isomers such as 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, and predictive models. This information is intended to serve as a foundational resource to facilitate further research and development.

Core Concepts and Chemical Identity

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery.[1][2] This guide focuses on the specific derivative, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, providing an in-depth look at its chemical properties, a plausible synthetic pathway, and its potential biological significance based on related compounds.

Chemical Structure and Properties

The fundamental structure consists of a benzene ring fused to a morpholine ring. The "-2-ylmethanol" designation indicates a hydroxymethyl group at the 2-position of the benzoxazine ring.

Table 1: Chemical and Physical Properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol and Related Compounds

| Property | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | 3,4-dihydro-2H-1,4-benzoxazine (Parent Scaffold) | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol |

| CAS Number | 879932-83-1 | 5735-53-5[3] | 915160-96-2[4] |

| Molecular Formula | C₉H₁₁NO₂[5] | C₈H₉NO[3] | C₉H₁₁NO₂[4] |

| Molecular Weight | 165.19 g/mol [4] | 135.16 g/mol [3] | 165.19 g/mol [4] |

| InChI Key | HDDDVYQKGVCTRM-UHFFFAOYSA-N[6] | YRLORWPBJZEGBX-UHFFFAOYSA-N[3] | Not Available |

| Predicted XlogP | 1.0[6] | 1.7[3] | 0.9832[4] |

| Hydrogen Bond Donors | 2[4] | 1[3] | 2[4] |

| Hydrogen Bond Acceptors | 3[4] | 2[3] | 3[4] |

| Rotatable Bonds | 1[4] | 0[3] | 1[4] |

| Topological Polar Surface Area | 41.49 Ų[4] | 21.3 Ų[3] | 41.49 Ų[4] |

| Purity | Not Available | >98.0% (GC) | ≥97%[4] |

| Physical State | Not Available | Liquid (at 20°C) | Not Available |

| Storage Conditions | Not Available | Store in a well-ventilated place. Keep cool. | 4°C, protect from light[4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 2-aminophenol and epichlorohydrin.

Caption: Proposed two-step synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(2-Aminophenoxy)-3-chloropropan-2-ol

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Reagent: Add epichlorohydrin (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 1-(2-aminophenoxy)-3-chloropropan-2-ol.

Step 2: Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

-

Reaction Setup: To a solution of 1-(2-aminophenoxy)-3-chloropropan-2-ol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Biological and Pharmacological Landscape

The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[9] Derivatives have shown a remarkable range of biological activities, suggesting potential applications for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Known Activities of the Benzoxazine Core

-

Anticancer: Numerous 1,4-benzoxazine derivatives have been investigated as potential anticancer agents, exhibiting anti-proliferative activities against various cancer cell lines.[2][10] Some have been shown to inhibit angiogenesis and induce apoptosis.[2]

-

Antioxidant: The scaffold has been incorporated into novel antioxidant compounds.[9]

-

Antithrombotic: Certain derivatives have been designed as dual-function antithrombotic compounds, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities.[11]

-

Antimicrobial and Antifungal: The benzoxazine core is present in molecules with demonstrated antibacterial and antifungal properties.[9][12]

-

Anticonvulsant: Specific derivatives have been synthesized and evaluated for their anticonvulsant activities.[13]

-

Other Activities: The biological activities of benzoxazine derivatives also extend to anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[9][12][14]

Potential Signaling Pathways

Given the diverse biological activities of the benzoxazine scaffold, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol could potentially interact with various signaling pathways. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel benzoxazine derivative.

Caption: A general workflow for the biological evaluation of novel benzoxazine compounds.

Safety and Handling

Specific safety data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is not available. However, based on data for the parent scaffold and related benzoxazine derivatives, the following precautions should be observed.[15]

Table 2: Hazard Information for Structurally Related Benzoxazine Compounds

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[15] |

| Skin Irritation | H315 | Causes skin irritation[16][17] |

| Eye Irritation | H319 | Causes serious eye irritation[16][17] |

| Respiratory Irritation | H335 | May cause respiratory irritation[16][17] |

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[15]

-

Eye Protection: Safety glasses or goggles are required.[15]

-

Lab Coat: A laboratory coat should be worn to protect from skin contact.[15]

Handling and Storage:

-

Store in a well-ventilated place and keep cool.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[17]

Disposal:

-

Waste should be segregated and collected in a designated, properly labeled, and sealable container.[15]

-

Disposal should be in accordance with institutional and local environmental regulations.

Conclusion

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol belongs to a class of compounds with significant therapeutic potential. While direct experimental data is sparse, this guide provides a solid foundation for researchers by summarizing the properties of the core scaffold and related isomers, proposing a viable synthetic route, and outlining the broad biological landscape of benzoxazine derivatives. Further experimental validation is necessary to fully characterize the properties and potential applications of this specific compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | C9H11NO2 | CID 2795503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (3,4-dihydro-2h-1,4-benzoxazin-2-yl)methanol hydrochloride (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. labsolu.ca [labsolu.ca]

- 17. fishersci.ie [fishersci.ie]

The Emerging Role of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile core for the development of a wide array of therapeutic agents. This technical guide focuses on the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol backbone, providing an in-depth overview of its synthesis, biological activities, and potential mechanisms of action, supported by quantitative data and detailed experimental protocols.

Synthesis of the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Core

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol core and its derivatives can be achieved through several strategic routes. A common and effective approach involves a two-step sequence starting from readily available precursors.

A plausible synthetic pathway initiates with the cyclization of a substituted 2-aminophenol with an appropriate three-carbon synthon, followed by the reduction of a carbonyl group at the 2-position to the desired hydroxymethyl functionality.

Further diversification of the core structure, particularly at the N-4 position, can be accomplished through methods like the Buchwald-Hartwig cross-coupling reaction, allowing for the introduction of various aryl substituents.

Biological Activities and Quantitative Data

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a broad spectrum of pharmacological activities. Below is a summary of the quantitative data for various derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Numerous studies have underscored the potent anti-proliferative effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives against a range of cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 14f | 4-aryl substituted | PC-3 (Prostate) | 9.71 | [1] |

| NHDF (Normal Fibroblast) | 7.84 | [1] | ||

| MDA-MB-231 (Breast) | 12.9 | [1] | ||

| MIA PaCa-2 (Pancreatic) | 9.58 | [1] | ||

| U-87 MG (Glioblastoma) | 16.2 | [1] | ||

| 2b | 6-methyl, N-purine substituted | MCF-7 (Breast) | 3.26 | [2][3] |

| HCT-116 (Colon) | 7.63 | [2][3] | ||

| 4b | 6-methyl, N-dichloropurine substituted | MCF-7 (Breast) | 2.27 | [2][3] |

| HCT-116 (Colon) | 4.44 | [2][3] | ||

| c5 | 7-(1,2,3-triazolyl)benzamide | Huh-7 (Liver) | 28.48 | [4] |

| c14 | 7-(1,2,3-triazolyl)benzamide | Huh-7 (Liver) | 32.60 | [4] |

| c16 | 7-(1,2,3-triazolyl)benzamide | Huh-7 (Liver) | 31.87 | [4] |

| c18 | 7-(1,2,3-triazolyl)benzamide | Huh-7 (Liver) | 19.05 | [4] |

Antimicrobial Activity

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has also been explored for its antimicrobial properties against various bacterial and fungal pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-ones | Gram-positive bacteria | 6.25 - 100 | |

| Gram-negative bacteria | 6.25 - 100 | ||

| Candida species | 6.25 - 100 | ||

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | - |

Anti-inflammatory Activity

Certain derivatives have shown promising anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | TNF-α inhibition | 7.83 ± 0.95 | |

| Benzoxazolone derivatives | IL-6 inhibition | 5.09 ± 0.88 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives are attributed to their interaction with various cellular signaling pathways. While the precise mechanisms for the 2-ylmethanol core are still under investigation, studies on closely related analogs provide valuable insights.

Induction of Apoptosis in Cancer Cells

A primary mechanism of anticancer activity for many benzoxazine derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase enzymes, which are key executioners of the apoptotic cascade. Evidence suggests that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to upregulate caspase-7 expression, leading to the cleavage of cellular substrates and eventual cell death.[4]

Anti-inflammatory Signaling

The anti-inflammatory effects of some benzoxazinone derivatives have been linked to the modulation of the Nrf2-HO-1 signaling pathway.[5] These compounds can activate this pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). This suggests a potential mechanism for their therapeutic effects in inflammatory conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives.

General Procedure for Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

This protocol is a generalized procedure based on common synthetic strategies for related compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the test compounds for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. The derivatives of this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility and the possibility for extensive structural modifications provide a rich avenue for further exploration and optimization of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this important class of molecules. Future work should focus on elucidating the precise molecular targets and signaling pathways to fully realize the therapeutic potential of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol analogs. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects. This guide will detail the synthetic strategies, potential therapeutic applications, and the experimental protocols used to evaluate the efficacy of these promising compounds.

Synthesis of the Core Scaffold

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol core typically involves a multi-step process. A common approach begins with the reaction of a substituted 2-aminophenol with an appropriate three-carbon building block containing an epoxide or a dihalide, followed by cyclization to form the benzoxazine ring. The methanol group at the 2-position can be introduced either from a starting material already containing this functionality or by subsequent modification of the heterocyclic ring.

A representative synthetic scheme is outlined below:

Pharmacological Applications and Data Presentation

Analogs of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol are being investigated for a variety of therapeutic applications. The following sections outline the key areas of interest and provide templates for the presentation of quantitative pharmacological data.

Anticancer Activity

Numerous studies have highlighted the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents.[1] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.[2][3] The cytotoxic activity of these analogs is typically evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Analogs (Illustrative)

| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. PC-3 |

| BZ-M-01 | H | H | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| BZ-M-02 | Cl | H | H | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.5 ± 0.8 |

| BZ-M-03 | H | OCH3 | H | 25.1 ± 2.5 | 30.8 ± 3.2 | 28.4 ± 2.9 |

| BZ-M-04 | H | H | NO2 | 5.4 ± 0.6 | 7.9 ± 0.8 | 6.1 ± 0.7 |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are typically expressed as the mean ± standard deviation of at least three independent experiments.

Neuroprotective Properties

The neuroprotective potential of benzoxazine derivatives is another active area of research. These compounds are being investigated for their ability to protect neurons from damage induced by excitotoxicity, oxidative stress, and other insults implicated in neurodegenerative diseases.[4][5]

Table 2: Neuroprotective Effects of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Analogs against Glutamate-Induced Excitotoxicity (Illustrative)

| Compound ID | R1 | R2 | R3 | EC50 (µM) | % Protection at 10 µM |

| BZ-N-01 | H | H | H | 12.8 ± 1.5 | 45.2 ± 4.1 |

| BZ-N-02 | F | H | H | 7.2 ± 0.8 | 68.5 ± 5.5 |

| BZ-N-03 | H | CH3 | H | 18.5 ± 2.1 | 32.1 ± 3.5 |

| BZ-N-04 | H | H | OCH3 | 9.9 ± 1.1 | 55.8 ± 4.9 |

EC50 values represent the concentration of the compound that provides 50% of the maximum neuroprotective effect. Data are typically expressed as the mean ± standard deviation.

Cardiovascular Effects

Certain analogs of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have exhibited cardiovascular effects, such as vasorelaxant properties.[6] These effects are often evaluated using ex vivo models, such as isolated aortic rings.

Table 3: Vasorelaxant Activity of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Analogs in Rat Aortic Rings (Illustrative)

| Compound ID | R1 | R2 | R3 | EC50 (µM) for Relaxation | Maximum Relaxation (%) |

| BZ-C-01 | H | H | H | 25.6 ± 2.8 | 75.3 ± 6.8 |

| BZ-C-02 | Br | H | H | 15.1 ± 1.7 | 88.9 ± 7.5 |

| BZ-C-03 | H | CF3 | H | 32.4 ± 3.5 | 62.1 ± 5.9 |

| BZ-C-04 | H | H | CN | 18.9 ± 2.2 | 82.5 ± 7.1 |

EC50 values represent the concentration of the compound that induces 50% of the maximum relaxation of pre-contracted aortic rings. Data are typically expressed as the mean ± standard deviation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the pharmacological properties of new chemical entities. The following sections provide comprehensive methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[9][10]

Protocol:

-

Neuronal Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in appropriate culture vessels.

-

Cell Plating: Plate the neurons in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine).

-

Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test compounds for 1-2 hours before inducing excitotoxicity.

-

Glutamate Exposure: Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-only treated cells. Determine the EC50 value from the dose-response curve.

Cardiovascular Activity: Aortic Ring Relaxation Assay

This ex vivo assay measures the vasorelaxant effect of a compound on isolated arterial rings pre-contracted with a vasoconstrictor.[11][12]

Protocol:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer. Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes. Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine or KCl.

-

Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a concentration-response curve.

-

Data Recording: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value from the concentration-response curve.

Signaling Pathways

The pharmacological effects of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol analogs are mediated through various signaling pathways. For instance, the anticancer activity may involve the induction of apoptosis through the intrinsic or extrinsic pathways.

References

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. jbiochemtech.com [jbiochemtech.com]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic and synthetic characteristics of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of reported data for structurally analogous compounds and predicted spectroscopic values. A plausible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 4H | Aromatic protons |

| ~4.5-4.8 | br s | 1H | N-H |

| ~4.2-4.3 | m | 1H | O-CH |

| ~3.8-3.9 | dd | 1H | N-CH₂ (axial) |

| ~3.6-3.7 | m | 2H | -CH₂OH |

| ~3.3-3.4 | dd | 1H | N-CH₂ (equatorial) |

| ~2.0-2.2 | br s | 1H | O-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~144-146 | Aromatic C-O |

| ~138-140 | Aromatic C-N |

| ~121-123 | Aromatic CH |

| ~118-120 | Aromatic CH |

| ~116-118 | Aromatic CH |

| ~115-117 | Aromatic CH |

| ~75-77 | O-CH |

| ~64-66 | -CH₂OH |

| ~44-46 | N-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1580 | Strong | Aromatic C=C stretching |

| 1500-1480 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl-O stretching |

| 1050-1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (predicted) |

| [M+H]⁺ | 166.0863 |

| [M+Na]⁺ | 188.0682 |

| [M-H]⁻ | 164.0717 |

Proposed Synthetic Pathway

A plausible synthetic route to (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves the reduction of a suitable precursor, such as a 2-formyl or 2-ester derivative of the 3,4-dihydro-2H-1,4-benzoxazine core. A potential two-step synthesis starting from 2-aminophenol is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and purification of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol.

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbaldehyde (Intermediate)

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq) dropwise at room temperature.

-

Cyclization: After the initial reaction, add a base (e.g., sodium bicarbonate, 2.0 eq) and heat the mixture to reflux for 4-6 hours to facilitate the cyclization.

-

Oxidation: Cool the reaction mixture to room temperature. A mild oxidizing agent (e.g., manganese dioxide) is then added, and the mixture is stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of celite to remove the oxidizing agent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde.

Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (Final Product)

-

Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine-2-carbaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.[1]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol.

Caption: Workflow for the reduction and purification steps.

Potential Signaling Pathway Interactions

Benzoxazine derivatives are known to interact with various biological targets. While the specific pathways for (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol are not established, a hypothetical signaling pathway is presented below to guide future research based on the known activities of similar compounds.

Caption: A conceptual signaling pathway for benzoxazine derivatives.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a broad spectrum of pharmacological activities upon its derivatives. While direct mechanistic studies on the parent compound, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, are limited in publicly accessible literature, a wealth of research on its analogs reveals diverse mechanisms of action, highlighting the therapeutic potential of this chemical class. This guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. The versatility of the 3,4-dihydro-2H-1,4-benzoxazine skeleton makes it a promising foundation for the development of novel therapeutics targeting a range of diseases, from cancer to cardiovascular disorders.[1][2]

Introduction to the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists. Its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, antidiabetic, antihypolipidemic, and antidepressant properties.[2][3] The chemical simplicity and accessibility of this scaffold, combined with the ability to readily introduce diverse substituents, make it an attractive starting point for the design of novel, biologically active compounds.[2][4] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in certain plants, exhibit antifungal and mutagenic activities, further underscoring the inherent biological relevance of this structural motif.[5]

Mechanisms of Action in Oncology

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.[1][6]

Inhibition of Angiogenesis

Certain 2,3-dihydro-1,4-benzoxazines have been identified as orally bioavailable anticancer agents that function by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6] Another related derivative has been shown to possess a dual antiangiogenic mechanism by inhibiting both thrombin and integrin activity.[6]

Downregulation of Hypoxia-Induced Genes

A 1,4-benzoxazine derivative has been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes, demonstrating low toxicity to cells under normal oxygen conditions (normoxic cells).[6] This selective activity is a desirable characteristic for targeted cancer therapies.

PI3Kα Inhibition

1,4-Benzoxazin-3-one sulfonamides have been evaluated as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) in various cancer cell lines.[6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3Kα signaling pathway by 1,4-benzoxazin-3-one sulfonamide derivatives.

Induction of Apoptosis

A tyrosine-based benzoxazine derivative has been shown to exhibit promising anticancer activity by inducing apoptosis in breast cancer cells.[6] Furthermore, studies on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives have demonstrated that specific substitutions can either promote or inhibit apoptosis in human umbilical vein endothelial cells (HUVECs), highlighting the nuanced structure-activity relationships.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines.[6][8]

| Compound | PC-3 (µM) | NHDF (µM) | MDA-MB-231 (µM) | MIA PaCa-2 (µM) | U-87 MG (µM) |

| 14f | 7.84 | 16.2 | 9.21 | 10.5 | 8.97 |

Mechanisms of Action in Cardiovascular Disease

Benzoxazine derivatives have also been explored for their potential in treating cardiovascular disorders, primarily through their effects on ion channels and receptors.

KATP Channel Opening and Calcium Entry Blockade

A study on 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines revealed their activity as pancreatic β-cell KATP channel openers, although they were less potent than their chroman isosteres.[3] Interestingly, some of these benzoxazine derivatives exhibited more pronounced myorelaxant activity. Further investigation of the most potent compound, 8e, indicated that its vasorelaxant effects are primarily due to its action as a calcium entry blocker in vascular smooth muscle cells.[3]

Thromboxane A2 (TXA2) Receptor Blockade

A novel series of 3,4-dihydro-2H-benzo[1][8]oxazine-8-yl-oxyacetic acid derivatives have been synthesized and screened for their ability to block the thromboxane A2 (TXA2) receptor.[2] This activity suggests their potential as antithrombotic agents for the treatment of cardiovascular diseases without the side effect of hypotension.[2]

Caption: Dual cardiovascular mechanisms of different benzoxazine derivatives.

Neurological and Other Activities

The therapeutic potential of the 3,4-dihydro-2H-1,4-benzoxazine scaffold extends to the central nervous system and other biological targets.

Neuropeptide Y Y5 Receptor Antagonism

Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoxazinone derivatives that act as antagonists of the neuropeptide Y (NPY) Y5 receptor.[2] The NPY system is involved in the regulation of various physiological processes, including appetite, anxiety, and circadian rhythms, suggesting the potential of these compounds in treating related disorders.

Progesterone Receptor (PR) Modulation

6-Aryl benzoxazine-2-ones have been reported as progesterone receptor (PR) modulators, indicating their potential application in hormone-related therapies.[2]

Experimental Protocols

The biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives are typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3,4-dihydro-2H-1,4-benzoxazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength typically between 540 and 570 nm.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Caption: Workflow for determining cell viability using the MTT assay.

Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

A common synthetic route involves a Buchwald-Hartwig cross-coupling reaction.

-

Step 1: Synthesis of 1,4-Benzoxazines: This can be achieved through a cascade hydrogenation and reductive amination one-pot reaction from appropriate starting materials.[8]

-

Step 2: Buchwald-Hartwig Cross-Coupling: The synthesized 1,4-benzoxazine is then coupled with a substituted bromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) under heating to yield the final 4-aryl-substituted product.[8]

Conclusion

While the specific mechanism of action for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol remains to be fully elucidated in public literature, the extensive research on its derivatives clearly demonstrates that the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly versatile and privileged structure in drug discovery.[1] The diverse biological activities, ranging from anticancer and cardiovascular to neurological effects, are dictated by the nature and position of substituents on the benzoxazine core. This guide has summarized the key mechanisms of action identified for this class of compounds, providing a foundation for future research and development efforts. The continued exploration of structure-activity relationships within this chemical family holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Technical Guide to its Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. While the specific derivative, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, remains largely uncharacterized in public literature, the broader class of 1,4-benzoxazine derivatives has demonstrated a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this scaffold, focusing on its anticancer, anti-inflammatory, and antihypertensive properties. We present plausible synthetic routes, detailed experimental protocols for key biological assays, and quantitative data for representative compounds. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the scaffold's mechanism of action and development potential.

Chemical Synthesis and Characterization

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is synthetically accessible through several established routes. A common and versatile approach involves the cyclization of 2-aminophenol derivatives. For the specific, yet underexplored, target compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol , a plausible two-step synthetic pathway is proposed, starting from 2-aminophenol and a suitable three-carbon electrophile, followed by reduction.

Proposed Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

A logical synthetic approach involves an initial N-alkylation of 2-aminophenol with a protected or masked glycerol equivalent, followed by an intramolecular cyclization (e.g., a Williamson ether synthesis or a Buchwald-Hartwig amination) to form the benzoxazine ring. The final step would be the deprotection or reduction of the side chain to yield the primary alcohol. A representative workflow is illustrated below.

Caption: Proposed Synthetic Workflow for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative, plausible method for the synthesis of the title compound.

-

Step 1: N-Alkylation of 2-Aminophenol.

-

To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

-

Add (R)-(-)-Glycidyl tosylate (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure. The resulting crude N-alkylated intermediate can be purified by column chromatography.

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the purified intermediate from Step 1 in a polar aprotic solvent like DMF.

-

Add a stronger base, such as sodium hydride (1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

-

Therapeutic Potential and Biological Activity

The 1,4-benzoxazine scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological activities. The following sections detail its potential in key therapeutic areas.

Anticancer Activity

Derivatives of the 1,4-benzoxazine scaffold have shown promising anti-proliferative activity against various cancer cell lines.[1] The mechanism of action can vary, but some derivatives have been found to downregulate the expression of key oncogenes like c-Myc.[2] The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazinone Derivative | SK-RC-42 (Renal) | 12.9 - 16.2 | [1][2] |

| Benzoxazinone Derivative | SGC7901 (Gastric) | 9.58 | [1] |

| Benzoxazinone Derivative | A549 (Lung) | > 25 | [2] |

| Benzoxazinone Derivative | MIA PaCa-2 (Pancreatic) | 9.71 | [1] |

| Benzoxazinone Derivative | PC-3 (Prostate) | 7.84 | [1] |

2.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

-

Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated significant anti-inflammatory properties.[6] One key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation. These compounds can reduce the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[6]

| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | Reference |

| e2 | 10 | 45.3 ± 3.1% | [6] |

| e16 | 10 | 48.7 ± 2.8% | [6] |

| e20 | 10 | 51.2 ± 3.5% | [6] |

| Resveratrol (Control) | 20 | 42.0 ± 2.5% | [6] |

2.2.1. Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds (like certain benzoxazine derivatives), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including HO-1.

Caption: The Nrf2/HO-1 Anti-inflammatory Signaling Pathway.

2.2.2. Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.[7][8]

-

Cell Culture and Treatment: Seed BV-2 microglial cells in a 96-well plate and allow them to adhere. Treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample and standard well.[7]

-

Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light.[7] Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Antihypertensive Activity

Certain 2-substituted 1,4-benzoxazine derivatives have been shown to possess potent antihypertensive effects in spontaneously hypertensive rats (SHR), a common model for human essential hypertension.[9] These effects are often associated with calcium channel blocking and calmodulin antagonistic activities.

| Compound ID | Dose (mg/kg, p.o.) | Max. Fall in Blood Pressure (mmHg) | Duration (h) | Reference |

| 51 | 100 | -73 ± 8 | > 6 | [9] |

| 53 | 100 | -63 ± 11 | > 6 | [9] |

| 54 | 100 | -58 ± 7 | > 6 | [9] |

| 58 | 100 | -65 ± 10 | > 6 | [9] |

| 75 | 100 | -60 ± 9 | > 6 | [9] |

2.3.1. Experimental Protocol: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on methods used to evaluate antihypertensive agents in vivo.[9]

-

Animal Model: Use male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks old, with established hypertension (systolic blood pressure > 170 mmHg).

-

Acclimatization: House the animals under standard laboratory conditions with free access to food and water. Acclimatize the rats to the blood pressure measurement procedure for several days before the experiment.

-

Compound Administration: Administer the test compounds, suspended in a vehicle like 0.5% methylcellulose solution, orally (p.o.) by gavage at a specified dose (e.g., 100 mg/kg). A control group should receive the vehicle only.

-

Blood Pressure Measurement: Measure the systolic blood pressure and heart rate using a non-invasive tail-cuff method at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after administration.

-

Data Analysis: Calculate the change in blood pressure from the initial (time 0) value for each rat. Report the data as the mean change ± standard error. Statistical significance between treated and control groups can be determined using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Outlook

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antihypertensive effects, demonstrated by its derivatives underscore its significance in medicinal chemistry. While the specific compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a synthetically tractable but currently under-investigated member of this class, it exemplifies the potential for further exploration and optimization within this chemical space. Future research should focus on the synthesis of new libraries of these derivatives, comprehensive structure-activity relationship (SAR) studies, and in-depth investigation of their mechanisms of action to unlock their full therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to advance the discovery and development of novel drugs based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles. | Semantic Scholar [semanticscholar.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol research

An In-depth Technical Guide on the Research of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol and Its Derivatives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antithrombotic, and antioxidant properties, making them highly attractive targets in drug discovery and development.[2][3][4][5][6][7] This technical guide provides a comprehensive literature review focused on 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol and its closely related analogs, detailing their synthesis, chemical properties, and biological activities.

Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Core

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-documented area of research, with various methodologies developed to achieve high yields and stereoselectivity. Common strategies involve the cyclization of precursors derived from o-aminophenols.

Common Synthetic Approaches:

-

From o-Aminophenols: A frequent method involves the reaction of substituted o-aminophenols with reagents like 1,2-dibromoethane.[8]

-

From Benzoxazoles: An efficient two-step sequence starting from commercially available benzoxazoles involves reduction with sodium borohydride in the presence of acetic acid, followed by a ring closure reaction.[9]

-

Catalytic Methods: Modern approaches utilize transition metal catalysis. For instance, a palladium-catalyzed tandem allylic substitution provides chiral vinyl-substituted dihydro-2H-benzo[b][10][11]oxazines in excellent enantioselectivities.[10] Another method involves a copper-catalyzed intramolecular O-arylation of β-amino alcohols.[6]

-

Buchwald–Hartwig Cross-Coupling: This reaction has been used to prepare 4-aryl-substituted 1,4-benzoxazines from various 1,4-benzoxazines and substituted bromobenzenes.[2][12]

The general synthetic workflow for preparing the core scaffold from o-aminophenol is illustrated below.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Direct synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is not extensively detailed in the provided literature, which more commonly focuses on derivatives at other positions. However, a plausible and standard synthetic route would involve the reduction of a corresponding ester or aldehyde at the C2 position, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

A proposed workflow for this synthesis is outlined below.

Detailed Experimental Protocol: Proposed Synthesis

This protocol is based on established chemical principles and analogous syntheses reported for related benzoxazine derivatives.[11]

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

-

To a solution of o-aminophenol (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2.5 equivalents).

-

Add ethyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the stirred suspension.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester.

Step 2: Reduction to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then water again.

-

Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.

Spectroscopic Data

While direct experimental data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is sparse in the literature, data for analogous compounds allows for a reliable prediction of its spectroscopic characteristics.[1] The following table summarizes key ¹H and ¹³C NMR chemical shifts for representative 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Table 1: Representative NMR Spectroscopic Data of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-Phenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine | 7.49–7.26 (m, 5H), 6.78–6.66 (m, 3H), 6.59–6.47 (m, 1H), 6.26 (s, 1H), 4.47 (dt, 1H), 4.22 (ddd, 1H), 3.90 (dd, 1H) | 142.70, 140.14, 134.92, 128.39, 127.63, 127.13, 121.19, 116.87, 115.74, 114.89, 69.91, 52.75 | [2] |

| 3,4-Diphenyl-3,4-dihydro-2H-benzo[b][10][11]oxazine | 7.37–7.16 (m, 9H), 7.12–7.03 (m, 1H), 6.87 (dd, 1H), 6.83–6.72 (m, 2H), 6.69 (td, 1H), 5.05 (t, 1H), 4.48 (dd, 1H), 4.30 (dd, 1H) | 146.25, 144.65, 140.33, 132.83, 129.93, 128.87, 127.67, 127.40, 124.50, 124.48, 121.74, 119.73, 117.22, 116.19, 68.86, 60.66 |[2] |

Biological Activities

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been extensively investigated for a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of this scaffold in developing novel anticancer agents.[12] These compounds have shown moderate to good potency against various cancer cell lines.[2]

Table 2: Anticancer Activity of Selected 3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound | Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Molecule 14f (a 4-aryl derivative) | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84–16.2 | Not specified | [2][12] |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine * | MCF-7 (Human Breast Cancer) | 2.75 | G₂/M cell cycle arrest, Apoptosis induction via eIF2α phosphorylation | [13] |

*Note: A closely related benzoxathiin analog.

One of the identified mechanisms of action involves the induction of apoptosis and cell cycle arrest. Specifically, active compounds have been shown to increase the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that can lead to apoptosis.[13]

Antimicrobial Activity

The 1,4-benzoxazine core is also associated with significant antimicrobial properties.[8][9] Various derivatives have been synthesized and tested against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Benzoxazine Derivatives

| Compound Class | Test Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Compounds 9 & 10 showed the best activity | [4] |

| Arylidene-based benzoxazines | Bacteria and Fungi | Good antibacterial and antifungal activity reported | [14] |

| 3,4-dihydro-s-triazinobenzimidazoles* | S. aureus, E. faecalis (Gram+) | MIC values between 50-400 µg/mL | [15] |

*Note: A related fused heterocyclic system.

Other Pharmacological Activities

-

Antithrombotic Activity: Researchers have successfully combined mimetics of thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists within the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This led to compounds with dual-function antithrombotic activity, displaying submicromolar inhibition constants (Ki) for thrombin and potent inhibition of fibrinogen binding.[3]

-

Antioxidant Activity: Novel hybrids of 1,4-benzoxazine with catechol or resorcinol have been synthesized and shown to act as radical scavengers, reduce intracellular reactive oxygen species (ROS), and enhance cellular glutathione (GSH) levels in fibroblasts.[7]

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (WST-1)

The following is a representative protocol for determining the cytotoxic effects of synthesized compounds on mammalian cell lines, as described in the literature.[16]

-

Cell Culture: Grow mammalian cells (e.g., MCF-7, HDF) as a monolayer in the appropriate DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% antibiotic solution at 37 °C in a humidified 5% CO₂ atmosphere.

-

Seeding: Seed cells into 96-well plates at a density of 2.5 × 10⁴ to 4 × 10⁴ cells per mL and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in growth media (with 0.5% DMSO to aid solubility). Expose the cells to a range of concentrations of the test compounds (e.g., from 2 µM to 10 mM). Include blank (media only) and growth control (cells with 0.5% DMSO media) wells.

-

Incubation: Incubate the treated cells for 44 hours at 37 °C.

-

Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for an additional 4 hours at 37 °C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as the percentage of the absorbance of treated cells relative to the control cells. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 15. researchgate.net [researchgate.net]

- 16. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chiral Separation of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound featuring a chiral center, making it a molecule of significant interest in medicinal chemistry and drug development. The biological activity of its enantiomers can differ substantially, necessitating their separation and individual characterization.[1] This document provides detailed application notes and protocols for the chiral separation of its (R)- and (S)-enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The protocols outlined below are based on established methodologies for the chiral separation of analogous benzoxazine derivatives and general strategies for chiral method development. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of racemates and are the primary focus of these methods.[2][3]

Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioseparation of chiral compounds.[4] The choice between these techniques often depends on factors such as desired speed, solvent consumption, and the specific physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for enantiomeric separation. The use of chiral stationary phases (CSPs) allows for direct separation without the need for derivatization.[5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds.[2]

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced organic solvent consumption.[4] It utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to efficient and rapid analyses.[4]

Experimental Protocols

The following protocols provide a starting point for the development of a robust chiral separation method for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a screening procedure using polysaccharide-based chiral stationary phases under normal phase, polar organic, and reversed-phase conditions.

1. Sample Preparation:

-

Dissolve the racemic 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Columns:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Columns: A selection of polysaccharide-based columns is recommended for initial screening.

-

Chiralpak® IA, IB, IC, ID, IE, IF (Daicel)

-

Lux® Amylose-1, Lux® Cellulose-1, Lux® Cellulose-2 (Phenomenex)

-

-

Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a standard dimension for method development.

3. Chromatographic Conditions Screening:

A systematic screening of different mobile phase modes is recommended.

Table 1: HPLC Screening Conditions for Chiral Separation

| Parameter | Normal Phase | Polar Organic Mode | Reversed-Phase |

| Mobile Phase A | n-Hexane or Heptane | 100% Methanol | Water + 0.1% Formic Acid |

| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | 100% Acetonitrile | Acetonitrile + 0.1% Formic Acid |

| Initial Gradient | 90:10 (A:B) | N/A (Isocratic) | 95:5 (A:B) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C | 25 °C |

| Detection | UV at 230 nm and 280 nm | UV at 230 nm and 280 nm | UV at 230 nm and 280 nm |

| Injection Vol. | 5 µL | 5 µL | 5 µL |

| Additives | For basic compounds, add 0.1% diethylamine (DEA) to the alcohol portion. | For acidic compounds, add 0.1% trifluoroacetic acid (TFA). | N/A |

4. Data Analysis and Optimization:

-

Evaluate the chromatograms for any signs of peak separation.

-

If partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and temperature to improve resolution.

-

For normal phase, adjust the percentage of the alcohol modifier.

-

For reversed-phase, adjust the gradient slope and organic modifier content.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an excellent technique for fast chiral separations. This protocol describes a screening approach using common co-solvents.

1. Sample Preparation:

-

Dissolve the racemic 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol in methanol or ethanol to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

2. SFC System and Columns:

-

SFC System: A standard SFC system with a back-pressure regulator and a UV detector.

-

Chiral Columns: The same polysaccharide-based columns as recommended for HPLC are generally effective in SFC.

-

Column Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.

3. Chromatographic Conditions Screening:

Table 2: SFC Screening Conditions for Chiral Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |